Ethynylferrocene
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Overview
Description
Mechanism of Action
- Ethynylferrocene (also known as Ferrocenylacetylene or Ferrocenylethyne ) is a compound with the linear formula (HC≡CC5H4)Fe(C5H5) .
- Its primary target is not well-documented, but it exhibits interesting electrochemical properties and can be covalently attached to carbon surfaces through its ethynyl group .
- The lithio activation method, which replaces the terminal hydrogen of the ethynyl group with a lithium atom, facilitates anodic oxidation .
- Direct oxidation of the unactivated ethynyl group also leads to surface deposition .
- The affected pathways are not explicitly defined, but the compound’s electrochemical behavior suggests changes in ion transport near the electrode surface .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Ethynylferrocene plays a crucial role in biochemical reactions, particularly in the field of proteomics and cancer research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with transition-metal complexes, leading to the formation of stable 18-electron complexes . These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been studied for its antiproliferative effects on cancer cell lines, including human melanoma, hepatocellular carcinoma, glioma, epidermoid carcinoma, and prostatic adenocarcinoma . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote the uptake of anticancer drugs in drug-resistant leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can form stable complexes with transition-metal ions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of biochemical pathways. Additionally, this compound can undergo redox reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound has been shown to be stable under certain conditions, but it can undergo degradation over time, affecting its long-term impact on cellular function . Studies have also observed the temporal effects of this compound on cellular processes, including its influence on cell proliferation and drug uptake .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s interaction with metabolic enzymes can modulate biochemical pathways, leading to changes in cellular function and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s biochemical interactions and overall cellular impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylferrocene can be synthesized through several methods, with one common approach involving the Sonogashira coupling reaction. This method typically uses a palladium catalyst and a copper co-catalyst to couple iodoferrocene with trimethylsilylacetylene, followed by deprotection to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of acetylferrocene with phosphorus oxychloride in the presence of N,N-dimethylformamide, followed by treatment with sodium amide in liquid ammonia under anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions: Ethynylferrocene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferrocenium ions.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like lithium diisopropylamide can facilitate substitution reactions.
Major Products:
Oxidation: Ferrocenium salts.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Scientific Research Applications
Ethynylferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organometallic compounds and polymers.
Biology: Employed in the development of biosensors due to its redox properties.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of electrochemical sensors and as a catalyst in various organic reactions
Comparison with Similar Compounds
Ethynylferrocene can be compared with other ferrocene derivatives such as:
Vinylferrocene: Similar in structure but with a vinyl group instead of an ethynyl group.
Ferrocenylmethylamine: Contains an amine group attached to the ferrocene moiety.
Ferrocenylcarboxylic acid: Features a carboxylic acid group.
Uniqueness: this compound is unique due to its ethynyl group, which provides a site for further chemical modifications and enhances its electronic properties. This makes it particularly useful in the development of advanced materials and sensors .
Properties
CAS No. |
1271-47-2 |
---|---|
Molecular Formula |
C12H10Fe 10* |
Molecular Weight |
210.05 |
Origin of Product |
United States |
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